

# A Comprehensive Spectroscopic Analysis of N-(4-Methylphenyl)-3-oxobutanamide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** *N*-(4-Methylphenyl)-3-oxobutanamide

**Cat. No.:** B160187

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **N-(4-Methylphenyl)-3-oxobutanamide**, a key intermediate in various chemical syntheses. Due to the limited availability of published, comprehensive spectral assignments for this specific molecule, this guide presents a combination of expected values derived from spectral databases and experimental data from closely related structural analogs. This approach offers a robust reference for the characterization of **N-(4-Methylphenyl)-3-oxobutanamide** and similar compounds.

## Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for **N-(4-Methylphenyl)-3-oxobutanamide** and its analogs. It is important to note the existence of keto-enol tautomerism in  $\beta$ -dicarbonyl compounds like this one, which can lead to the appearance of additional signals in NMR spectra. The data presented here primarily reflects the keto tautomer.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Assignment	Expected Chemical Shift (ppm)	Observed Chemical Shift (ppm) for Analogs	Multiplicity	Integration
CH <sub>3</sub> (Aromatic)	2.2 - 2.4	2.29	Singlet	3H
CH <sub>3</sub> (Keto)	2.2 - 2.4	2.28	Singlet	3H
CH <sub>2</sub>	3.5 - 3.7	3.65	Singlet	2H
Aromatic CH	7.0 - 7.5	7.11 (d), 7.45 (d)	Doublet	4H
NH	9.5 - 10.5	9.85	Singlet (broad)	1H

Analog data is representative and may be sourced from compounds like N-phenyl-3-oxobutanamide.

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Assignment	Expected Chemical Shift (ppm)	Observed Chemical Shift (ppm) for Analogs
CH <sub>3</sub> (Aromatic)	~21	20.8
CH <sub>3</sub> (Keto)	~30	31.5
CH <sub>2</sub>	~50	49.7
Aromatic CH	120 - 130	120.1, 129.5
Aromatic C (quaternary)	130 - 140	133.8, 135.2
C=O (Amide)	~165	164.5
C=O (Keto)	~205	205.3

Analog data is representative  
and may be sourced from  
compounds like N-phenyl-3-  
oxobutanamide.

Table 3: Infrared (IR) Spectroscopic Data

Assignment	Expected Wavenumber (cm <sup>-1</sup> )	Observed Wavenumber (cm <sup>-1</sup> ) for Analogs	Intensity
N-H Stretch	3250 - 3350	~3300	Strong
C-H Stretch (Aromatic)	3000 - 3100	~3050	Medium
C-H Stretch (Aliphatic)	2850 - 3000	~2925	Medium
C=O Stretch (Keto)	1700 - 1725	~1715	Strong
C=O Stretch (Amide I)	1650 - 1680	~1660	Strong
C=C Stretch (Aromatic)	1450 - 1600	~1600, 1540	Medium-Strong
N-H Bend (Amide II)	1510 - 1570	~1540	Medium
Analog data is representative and may be sourced from compounds like N-phenyl-3-oxobutanamide.			

Table 4: Mass Spectrometry (MS) Data

m/z	Assignment	Relative Intensity
191	$[M]^+$ (Molecular Ion)	High
149	$[M - CH_2CO]^+$	Medium
107	$[CH_3C_6H_4NH_2]^+$	High
91	$[C_7H_7]^+$ (Tropylium ion)	Medium
43	$[CH_3CO]^+$	High

Fragmentation patterns are predicted based on typical electron ionization (EI) mass spectrometry.

## Experimental Protocols

The following are generalized yet detailed methodologies for acquiring the spectroscopic data presented above.

### 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of the solid sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $CDCl_3$  or  $DMSO-d_6$ ) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **$^1H$  NMR Spectroscopy:** Proton NMR spectra are typically acquired on a 400 or 500 MHz spectrometer. A standard pulse program is used with a  $90^\circ$  pulse angle and a relaxation delay of 1-2 seconds between scans. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
- **$^{13}C$  NMR Spectroscopy:** Carbon-13 NMR spectra are acquired on the same instrument, operating at a corresponding frequency (e.g., 100 or 125 MHz). A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans (often 1024 or more) are accumulated to obtain a spectrum with a good signal-to-noise ratio due to the low natural abundance of  $^{13}C$ .

## 2.2 Infrared (IR) Spectroscopy

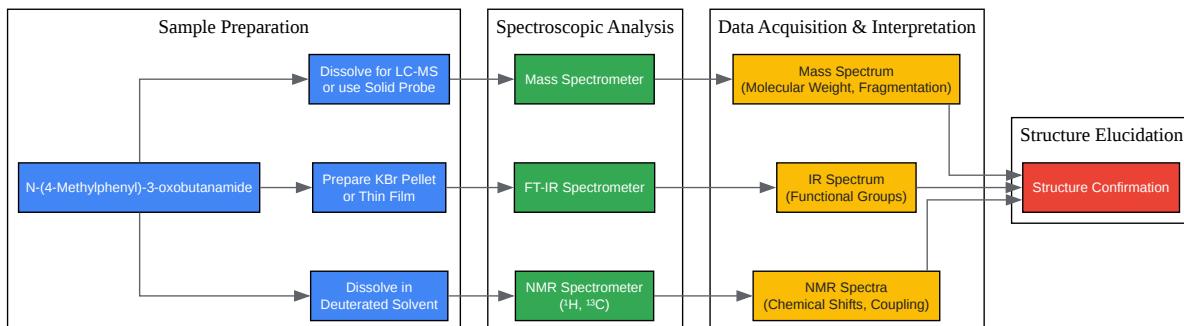
- **Sample Preparation (KBr Pellet Method):** 1-2 mg of the finely ground solid sample is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed in a die under high pressure to form a transparent or translucent pellet.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of a pure KBr pellet is first recorded. The sample spectrum is then acquired over a range of 4000 to 400  $\text{cm}^{-1}$ . The final spectrum is presented in terms of transmittance or absorbance.

## 2.3 Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** For a volatile compound like **N-(4-Methylphenyl)-3-oxobutanamide**, electron ionization (EI) is a common method. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum.

# Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.



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#### Workflow for Spectroscopic Characterization.

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## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)